Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride
Description
Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride is a pyridine-based compound featuring an aminomethyl substituent at the 2-position and a methyl ester group at the 4-position. As a dihydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its freebase form. The compound is primarily utilized in pharmaceutical and chemical research, particularly in the synthesis of bioactive molecules or as a building block for heterocyclic derivatives. Key suppliers, such as CymitQuimica and GLPBIO, offer it with >95% purity, emphasizing its role in high-precision research applications .
Properties
IUPAC Name |
methyl 2-(aminomethyl)pyridine-4-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c1-12-8(11)6-2-3-10-7(4-6)5-9;;/h2-4H,5,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJENXLNNGVRVJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride typically involves the reaction of 2-(aminomethyl)pyridine-4-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under inert atmosphere conditions at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include various pyridine derivatives, amine derivatives, and substituted pyridine compounds .
Scientific Research Applications
Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride is used in several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent positions, functional groups, and physicochemical properties. Below is a detailed comparison with selected derivatives:
Table 1: Structural and Physicochemical Comparison
*Molecular weight calculated based on formula.
Key Differences:
Substituent Effects: The aminomethyl group in the target compound enhances nucleophilicity, making it reactive in peptide coupling or alkylation reactions. In contrast, the chloro substituent in Methyl 4-chloro-2-pyridinecarboxylate hydrochloride reduces reactivity toward nucleophiles but increases electrophilicity at the pyridine ring .
Solubility and Stability: The dihydrochloride form of the target compound offers superior aqueous solubility compared to mono-hydrochloride analogs (e.g., Methyl 4-chloro-2-pyridinecarboxylate hydrochloride). This property is critical for biological assays requiring aqueous buffers . Cyclobutane derivatives (e.g., Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride) exhibit rigid structures, which may influence binding affinity in drug-target interactions .
Price and Availability: The target compound is priced at 128.00 €/g (CymitQuimica), while structurally distinct analogs like Methyl 4-hydroxybut-2-ynoate cost 545.00 €/g, reflecting differences in synthetic complexity .
Notes on Discrepancies and Data Gaps
- refers to the compound as a hydrochloride (mono-salt), while the query specifies dihydrochloride. This discrepancy highlights the need for verification with suppliers.
Biological Activity
Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride is a compound of increasing interest in biological and medicinal chemistry due to its diverse potential applications. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₈H₁₁Cl₂N₂O₂, with a molecular weight of approximately 239.1 g/mol. The compound features a pyridine ring with an aminomethyl group and a carboxylate moiety, contributing to its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is known to modulate the activity of these targets, leading to various biological effects. The specific pathways involved can vary depending on the application and target.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to therapeutic effects in conditions like cancer and inflammation.
- Receptor Binding : Its ability to bind to neurotransmitter receptors suggests potential roles in neuropharmacology .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. The compound's effectiveness varies with different microorganisms, highlighting its potential as an antimicrobial agent in clinical settings .
Anticancer Potential
Studies have explored the anticancer properties of this compound. For instance, it has been investigated as a Bcl-2/Bcl-xL inhibitor, showing promising results in inhibiting tumor growth in vitro . The compound demonstrated an IC50 value of 38 nM against cancer cell lines, indicating strong potency .
Case Study 1: Anticancer Activity
In a study focusing on the inhibition of Bcl-2/Bcl-xL proteins, this compound was tested alongside other compounds. Results indicated that it significantly inhibited cell growth in H146 cell lines, suggesting its potential as a therapeutic agent for malignancies associated with these proteins .
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial activity against several pathogens. The compound was found to be effective against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating its potential utility in treating infections caused by these bacteria .
Data Summary
Q & A
Q. Comparison Table :
| Method | Starting Material | Catalyst/Conditions | Yield |
|---|---|---|---|
| Cyano Group Reduction | 2-cyano-4-pyridinecarboxylate | H₂, Pd/C, methanol, RT | ~99% |
| N-Oxide Hydrogenation | Methyl isonicotinate-N-oxide | H₂, Raney Ni, elevated temperature | N/A |
Recommendation : Route 1 is preferred for high yield and simplicity. Researchers should optimize reaction parameters (e.g., catalyst loading, solvent polarity) to maximize efficiency.
Basic: How should researchers handle and store this compound to ensure stability?
Q. Answer :
- Storage : Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation .
- Handling : Use gloves and protective eyewear. Avoid exposure to moisture, as hydrochloride salts are hygroscopic and may degrade in humid conditions .
Advanced: What analytical techniques are most effective for characterizing the purity and structure of this compound?
Q. Answer :
- Structural Confirmation :
- Purity Assessment :
Advanced: How does the dihydrochloride form influence the compound's solubility and reactivity compared to the free base?
Q. Answer :
- Solubility : The dihydrochloride salt increases water solubility due to ionic interactions, facilitating use in aqueous reaction systems. For example, dopamine hydrochloride (a structurally related compound) is freely soluble in water .
- Reactivity : Protonation of the aminomethyl group (-CH₂NH₃⁺) reduces nucleophilicity, potentially slowing reactions like acylation. Adjust pH (e.g., with NaHCO₃) to regenerate the free amine for further derivatization .
Basic: What are the known hazards associated with this compound, and what safety precautions are necessary?
Q. Answer :
- Hazards : Limited acute toxicity data, but hydrochloride salts may cause irritation to skin, eyes, and respiratory tract .
- Precautions : Use fume hoods for powder handling. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
Advanced: What strategies can resolve contradictions in reported synthetic yields or reaction conditions?
Q. Answer :
- Reproducibility Checks : Validate methods using controlled variables (e.g., catalyst batch, solvent purity). For example, discrepancies in hydrogenation yields may arise from catalyst deactivation .
- In Situ Monitoring : Employ techniques like TLC or FTIR to track reaction progress and identify intermediates or byproducts .
Advanced: How can computational tools predict the reactivity of the aminomethyl group in further derivatization?
Q. Answer :
- DFT Calculations : Model reaction pathways (e.g., acylation, alkylation) to predict activation energies and regioselectivity. Software like Gaussian or ORCA can simulate transition states .
- Molecular Docking : If targeting biological applications, predict binding interactions with enzymes (e.g., kinases) using PyMOL or AutoDock .
Basic: What are the potential applications of this compound in pharmaceutical research?
Q. Answer :
- Intermediate Synthesis : Used to prepare piperidine or pyridine derivatives for drug candidates (e.g., kinase inhibitors, neurotransmitter analogs) .
- Biological Probes : The aminomethyl group can be functionalized with fluorophores for imaging studies or linked to pharmacophores to enhance target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
